5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1337962-39-6
VCID: VC2596242
InChI: InChI=1S/C5H5BrClN3OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10)
SMILES: CS(=O)C1=NC(=C(C(=N1)Cl)Br)N
Molecular Formula: C5H5BrClN3OS
Molecular Weight: 270.54 g/mol

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine

CAS No.: 1337962-39-6

Cat. No.: VC2596242

Molecular Formula: C5H5BrClN3OS

Molecular Weight: 270.54 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine - 1337962-39-6

Specification

CAS No. 1337962-39-6
Molecular Formula C5H5BrClN3OS
Molecular Weight 270.54 g/mol
IUPAC Name 5-bromo-6-chloro-2-methylsulfinylpyrimidin-4-amine
Standard InChI InChI=1S/C5H5BrClN3OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10)
Standard InChI Key OKCBVYPRVWJFRT-UHFFFAOYSA-N
SMILES CS(=O)C1=NC(=C(C(=N1)Cl)Br)N
Canonical SMILES CS(=O)C1=NC(=C(C(=N1)Cl)Br)N

Introduction

Chemical Properties and Structural Characteristics

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is a halogenated pyrimidine derivative with distinct chemical and physical properties. Its structural characteristics play a crucial role in determining its reactivity and potential applications.

Basic Identifiers and Physical Properties

The compound has several identifiers that are commonly used in chemical databases and literature:

PropertyValue
CAS Number1337962-39-6
Molecular FormulaC₅H₅BrClN₃OS
Molecular Weight270.53 g/mol
IUPAC Name5-Bromo-6-chloro-2-(methylsulfinyl)pyrimidin-4-amine
Synonyms5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine, 5-Bromo-6-chloro-2-(methylsulfinyl)pyrimidine-4-amine
AppearanceNot specified in literature

The compound contains a pyrimidine ring as its core structure, with bromine and chlorine substituents at positions 5 and 6, respectively. The methanesulfinyl group (methylsulfinyl) is attached at position 2, while the amine group occupies position 4 of the pyrimidine ring.

Structural Features and Reactivity

The compound's structure contributes to its chemical behavior and potential biological activity:

  • The pyrimidine core provides a stable heterocyclic scaffold common in many bioactive compounds

  • The bromine and chlorine substituents enhance reactivity for nucleophilic substitution reactions

  • The methanesulfinyl group introduces a chiral sulfur center and provides sites for hydrogen bonding

  • The primary amine at position 4 offers opportunities for further functionalization

These structural features suggest that the compound could participate in various chemical transformations, making it potentially valuable as a synthetic intermediate in more complex molecules.

Synthesis and Preparation Methods

Stock Solution Preparation

For laboratory use, 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine can be prepared in solution according to the following guidelines:

ConcentrationPreparation from 1 mgPreparation from 5 mgPreparation from 10 mg
1 mM3.6964 mL solvent18.4822 mL solvent36.9645 mL solvent
5 mM0.7393 mL solvent3.6964 mL solvent7.3929 mL solvent
10 mM0.3696 mL solvent1.8482 mL solvent3.6964 mL solvent

These calculations are based on the molecular weight of 270.53 g/mol .

Applications in Research and Development

Chemical Research Applications

The compound may serve as a valuable building block in chemical synthesis:

  • As a starting material for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

  • In nucleophilic aromatic substitution reactions

  • For studying sulfinyl chemistry in heterocyclic systems

  • As a model compound for investigating halogen bonding

The unique arrangement of substituents on the pyrimidine ring provides opportunities for selective functionalization, making it useful in the development of synthetic methodologies.

ParameterRecommendation
Temperature2-8°C
ContainerSealed storage
EnvironmentAway from moisture
Stock Solution Storage-80°C (use within 6 months); -20°C (use within 1 month)

Comparison with Related Compounds

Structural Analogs

Several related compounds share structural similarities with 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine:

CompoundKey Differences
5-Bromo-2-methanesulfinylpyrimidin-4-amineLacks the chlorine at position 6
5-Bromo-4-chloro-2-methylsulfanyl-pyrimidineContains sulfanyl instead of sulfinyl group; chlorine at position 4 instead of 6; no amine group
5-Bromo-6-chloro-2-methylpyrimidin-4-olContains hydroxyl instead of amine at position 4; methyl instead of methanesulfinyl at position 2
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amineContains cyclopentylamino instead of primary amine; chloro at position 2 instead of position 6

These structural analogs may exhibit different physical, chemical, and biological properties, providing valuable comparative information for structure-activity relationship studies.

Future Research Directions

The current literature on 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine reveals several gaps that present opportunities for future research:

Methodological Approaches

Future studies could benefit from employing:

  • Advanced computational modeling to predict biological activities

  • High-throughput screening methods to identify potential biological targets

  • Green chemistry approaches for more sustainable synthesis

  • Crystallographic studies to determine precise three-dimensional structure

  • Mechanistic studies to understand reaction pathways and selectivity

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